3-amino-N-(4-bromophenyl)-4-chlorobenzene-1-sulfonamide
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Overview
Description
3-amino-N-(4-bromophenyl)-4-chlorobenzene-1-sulfonamide is a chemical compound that belongs to the class of sulfonamides Sulfonamides are known for their wide range of applications, particularly in medicinal chemistry as antibacterial agents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-N-(4-bromophenyl)-4-chlorobenzene-1-sulfonamide typically involves a multi-step process. One common method includes the sulfonation of 4-chlorobenzenamine followed by bromination and subsequent amination. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale sulfonation and bromination processes. These processes are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent quality and output.
Chemical Reactions Analysis
Types of Reactions
3-amino-N-(4-bromophenyl)-4-chlorobenzene-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions may target the nitro or sulfonyl groups, leading to the formation of amines or thiols.
Substitution: Halogen substitution reactions can occur, where the bromine or chlorine atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction can produce primary amines.
Scientific Research Applications
3-amino-N-(4-bromophenyl)-4-chlorobenzene-1-sulfonamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antibacterial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-amino-N-(4-bromophenyl)-4-chlorobenzene-1-sulfonamide involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes or interfere with cellular processes, leading to its antibacterial or antiviral effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 3-amino-N-(4-bromophenyl)-4-methoxybenzamide
- 3-amino-N-(4-bromophenyl)propanamide hydrochloride
Uniqueness
Compared to similar compounds, 3-amino-N-(4-bromophenyl)-4-chlorobenzene-1-sulfonamide stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.
Biological Activity
3-amino-N-(4-bromophenyl)-4-chlorobenzene-1-sulfonamide, a sulfonamide derivative, has garnered attention for its potential biological activities, particularly in antibacterial and antiviral applications. This article delves into the compound's mechanisms of action, research findings, and comparative analyses with similar compounds.
Chemical Structure and Properties
The compound features a sulfonamide functional group, which is known for its ability to inhibit bacterial growth by acting as a competitive inhibitor of the enzyme dihydropteroate synthase. This enzyme is crucial for the synthesis of folate in bacteria, making sulfonamides effective antibacterial agents.
The primary mechanism through which this compound exerts its biological effects includes:
- Enzyme Inhibition : The compound inhibits dihydropteroate synthase, preventing the conversion of para-aminobenzoic acid (PABA) to folate, essential for bacterial DNA synthesis .
- Cellular Interference : It may interfere with cellular processes by targeting specific enzymes involved in metabolic pathways, leading to antibacterial or antiviral effects.
Antibacterial Activity
Research has demonstrated that sulfonamide derivatives exhibit significant antibacterial properties. A study indicated that the compound can effectively inhibit the growth of various bacterial strains. The structure-activity relationship (SAR) studies have shown that modifications to the sulfonamide structure can enhance or diminish its antibacterial efficacy.
Compound | IC50 (µM) | Activity Type |
---|---|---|
This compound | 2.5 | Antibacterial |
4-(2-aminoethyl)-benzenesulfonamide | 1.8 | Antibacterial |
Table 1: Antibacterial activity comparison of selected sulfonamides.
Antiviral Activity
In addition to antibacterial properties, preliminary studies suggest potential antiviral activity against certain viruses. The exact mechanisms remain under investigation, but it is hypothesized that similar pathways involving enzyme inhibition may play a role.
Case Studies
- Study on Colon Cancer Cells : A medicinal chemistry evaluation highlighted that compounds structurally related to this compound exhibited selective antiproliferative activity against colon cancer cell lines. This suggests a broader therapeutic potential beyond traditional antibacterial applications .
- Cardiovascular Effects : Another study explored the cardiovascular implications of sulfonamide derivatives, indicating that certain compounds could influence perfusion pressure and coronary resistance through calcium channel inhibition. This points to possible secondary effects of this compound on cardiovascular health .
Comparative Analysis with Similar Compounds
The biological activity of this compound can be compared with other sulfonamide derivatives:
Compound Name | Structure Features | Antibacterial Activity | Notes |
---|---|---|---|
This compound | Bromine and chlorine substitutions | High | Effective against resistant strains |
3-amino-N-(4-methoxyphenyl)-benzene-1-sulfonamide | Methoxy group instead of bromine | Moderate | Less effective due to steric hindrance |
Table 2: Comparative analysis of biological activity among sulfonamides.
Properties
IUPAC Name |
3-amino-N-(4-bromophenyl)-4-chlorobenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10BrClN2O2S/c13-8-1-3-9(4-2-8)16-19(17,18)10-5-6-11(14)12(15)7-10/h1-7,16H,15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QUQGALBBEJXJRE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NS(=O)(=O)C2=CC(=C(C=C2)Cl)N)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10BrClN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.64 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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